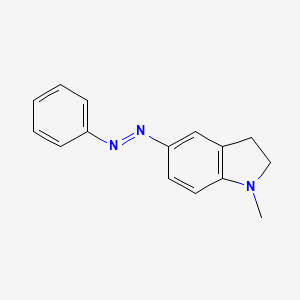

N-Methyl-5-phenylazoindoline

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

68963-40-6 |

|---|---|

分子式 |

C15H15N3 |

分子量 |

237.3 g/mol |

IUPAC 名称 |

(1-methyl-2,3-dihydroindol-5-yl)-phenyldiazene |

InChI |

InChI=1S/C15H15N3/c1-18-10-9-12-11-14(7-8-15(12)18)17-16-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 |

InChI 键 |

XGVNCKUMHWVUGV-UHFFFAOYSA-N |

SMILES |

CN1CCC2=C1C=CC(=C2)N=NC3=CC=CC=C3 |

规范 SMILES |

CN1CCC2=C1C=CC(=C2)N=NC3=CC=CC=C3 |

同义词 |

N-methyl-5-phenylazoindoline |

产品来源 |

United States |

Synthetic Methodologies and Route Optimization for N Methyl 5 Phenylazoindoline

Historical Development of Indoline (B122111) Azo Dye Synthesis

The history of synthetic dyes is rich, with the "post-aniline" era, beginning in 1856, marking a significant turning point. unb.ca This period saw a shift from natural dyes, like those from the madder root and indigo (B80030) plant, to synthetic alternatives. unb.ca The discovery of Mauveine by William Henry Perkin in 1856, derived from aniline, ushered in the age of synthetic dyes. psiberg.com Soon after, the synthesis of Alizarin and indigo was achieved, further diminishing the reliance on natural sources. unb.ca

Azo dyes, characterized by the -N=N- functional group, became a dominant class of synthetic colorants, accounting for over 60% of all dyes used. nih.gov Their synthesis traditionally relies on a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich partner. nih.govrsc.org The first direct dye, Congo red, was discovered in 1884, and the yellow acid azo dye Tartrazine followed in the same year. britannica.com The development of developed dyes, such as para red and primuline (B81338) red in the 1880s, involved forming the dye directly on the fiber. britannica.com The fundamental chemistry of azo coupling, an electrophilic aromatic substitution, was elucidated, where the aryldiazonium cation acts as the electrophile. wikipedia.org This foundational knowledge paved the way for the synthesis of a vast array of azo compounds, including those with heterocyclic components like indoline.

Diazotization and Azo Coupling Reactions for N-Methyl-5-phenylazoindoline Production

The production of this compound follows the classical two-step pathway for azo dye synthesis: diazotization and azo coupling. nih.govrsc.org

Step 1: Diazotization

In this initial step, an aromatic primary amine, in this case, aniline, is converted into a diazonium salt. This reaction is typically carried out in a cold, acidic medium, usually with hydrochloric acid or sulfuric acid and sodium nitrite (B80452). digitellinc.comnih.gov The temperature is maintained between 0-5 °C to ensure the stability of the resulting diazonium salt, which can be explosive in its dry form. nih.govnih.gov The nitrous acid, generated in situ from sodium nitrite and the acid, reacts with the primary amine to form the diazonium salt. slideshare.net

Step 2: Azo Coupling

The unstable diazonium salt is then immediately reacted with a coupling component. nih.gov For the synthesis of this compound, the coupling partner is N-methylindoline. The diazonium ion acts as an electrophile and attacks the electron-rich aromatic ring of the N-methylindoline. wikipedia.orgslideshare.net The coupling typically occurs at the para position of the activating group on the coupling component. wikipedia.org In the case of N-methylindoline, the azo group attaches to the 5-position of the indoline ring. This electrophilic aromatic substitution reaction results in the formation of the this compound molecule. wikipedia.org

Strategies for Yield Enhancement, Purity Improvement, and Selectivity

Optimizing the synthesis of azo dyes like this compound involves several strategies to enhance yield, improve purity, and control selectivity.

Yield Enhancement:

Temperature Control: Maintaining a low temperature (0–5 °C) during diazotization is critical to prevent the decomposition of the unstable diazonium salt, which would otherwise lead to the formation of by-products and a lower yield. rsc.org

Catalyst Use: The introduction of catalysts can lead to faster reaction times and improved yields. prezi.com

Continuous Flow Synthesis: Continuous flow microreactors have been explored to improve azo dye synthesis. While challenges like reactor blockages can occur, this method offers the potential for better control over reaction parameters and can lead to higher yields compared to batch processes under certain conditions. researchgate.net

Purity Improvement:

Reagent Purity: Using high-purity starting materials, such as aromatic amines and diazonium salts, is essential for achieving optimal reaction outcomes and minimizing impurities in the final product. prezi.com

pH Control: The pH of the reaction medium is crucial. Diazotization is carried out in a strongly acidic medium, while the coupling reaction rate is often faster at a higher pH. wikipedia.orgnih.gov Careful control of pH at each stage can minimize side reactions.

By-product Minimization: A proper amount of sodium nitrite is necessary to avoid the formation of triazenes or other by-products that can reduce the purity of the diazonium salt. nih.gov

Selectivity:

Directing Groups: The position of the azo coupling is directed by the activating group on the coupling component. The azo group typically attacks the position para to the activating group. If the para position is blocked, ortho coupling may occur, though at a slower rate. wikipedia.org

Reaction Conditions: The choice of solvent and catalyst can influence the selectivity of the reaction, favoring the formation of the desired isomer.

| Strategy | Objective | Key Parameters |

| Low-Temperature Diazotization | Yield Enhancement | 0-5 °C |

| Catalysis | Yield Enhancement, Purity | Choice of catalyst |

| Continuous Flow Synthesis | Yield Enhancement | Flow rate, residence time |

| High-Purity Reagents | Purity Improvement | Quality of starting materials |

| pH Control | Purity, Selectivity | Acidity/alkalinity of the medium |

| Stoichiometry Control | Purity Improvement | Molar ratios of reactants |

| Directing Group Utilization | Selectivity | Chemical structure of the coupling component |

Green Chemistry Approaches and Sustainable Synthetic Alternatives for Azo Compounds

Traditional methods for azo dye synthesis often involve harsh acidic conditions and generate significant chemical waste, prompting the development of more environmentally friendly "green" approaches. digitellinc.com

One sustainable strategy involves replacing hazardous acids like H₂SO₄ and HCl with biodegradable alternatives. For example, alginic acid, a polysaccharide derived from brown algae, has been successfully used to mediate diazotization reactions. digitellinc.com This approach maintains reaction efficiency while being non-toxic and allowing for recyclability. digitellinc.com

Another green methodology utilizes solid acid catalysts, such as sulfonic acid functionalized magnetic Fe₃O₄ nanoparticles (Fe₃O₄@SiO₂-SO₃H). rsc.orgrsc.org This solvent-free grinding method allows the reaction to proceed at room temperature, overcoming the limitations of low-temperature requirements and the use of toxic solvents. rsc.orgrsc.org The magnetic catalyst is also easily recyclable. rsc.org Similarly, nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂) has been employed as a solid acid catalyst for solvent-free diazotization and coupling reactions at room temperature, offering stable and non-explosive diazonium salts. researchgate.net

The use of p-toluenesulfonic acid (p-TsA) as a catalyst in solid-state grinding reactions also presents a green alternative, avoiding the use of strong inorganic acids and toxic solvents. icrc.ac.ir These green chemistry approaches aim to reduce the environmental impact of azo dye synthesis by utilizing safer reagents, milder reaction conditions, and recyclable catalysts. researchgate.net

Organocatalytic and Metal-Catalyzed Synthetic Pathways for Indole (B1671886) Azo Derivatives

Beyond traditional methods, organocatalytic and metal-catalyzed pathways offer novel approaches for the synthesis of indole azo derivatives.

Organocatalysis: Chiral phosphoric acid has been shown to be an effective organocatalyst for the asymmetric arylation of indoles using azobenzene (B91143) derivatives. stmarys-ca.edu In this approach, the azo group acts as both a directing and an activating group, enabling a formal nucleophilic aromatic substitution to produce axially chiral arylindoles with high enantioselectivity. stmarys-ca.edu

Metal-Catalysis: Transition metal-catalyzed reactions have made significant strides in the direct C-H functionalization of the indole ring. thieme-connect.de Metal-catalyzed intermolecular cross-coupling with diazo compounds is a powerful method for creating new bonds. thieme-connect.de For instance, the cyclization reaction of 2-indolylmethanols with azonaphthalene can be controlled by different catalysts to produce a variety of indole-fused scaffolds. nih.gov

Furthermore, metal-free catalysts are also being explored for the synthesis of indole derivatives. dergipark.org.tr For example, piperidine (B6355638) and p-TSA have been used to catalyze a one-pot, three-component reaction to produce indole derivatives. dergipark.org.tr These advanced synthetic methods provide powerful tools for accessing structurally diverse and complex indole azo derivatives under mild conditions. nih.gov

Advanced Spectroscopic Characterization and Elucidation of N Methyl 5 Phenylazoindoline S Electronic and Molecular Structure

Electronic Absorption Spectroscopy: Detailed Analysis of n-π* and π-π* Transitions and Solvent Effects

The electronic absorption spectrum of an azo compound like N-Methyl-5-phenylazoindoline is expected to be characterized by two main types of electronic transitions: π-π* and n-π. The π-π transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the phenylazo and indoline (B122111) moieties. The n-π* transitions, generally of lower intensity, involve the excitation of a non-bonding electron from one of the nitrogen atoms of the azo group to a π* antibonding orbital.

Solvent polarity is known to have a significant impact on the position of these absorption bands. An increase in solvent polarity typically leads to a bathochromic (red) shift for π-π* transitions and a hypsochromic (blue) shift for n-π* transitions. This phenomenon, known as solvatochromism, is due to the differential stabilization of the ground and excited states by the solvent molecules. For instance, polar solvents will stabilize the more polar ground state in an n-π* transition more than the excited state, thus increasing the energy gap and causing a blue shift.

A hypothetical data table illustrating the expected solvent effects on the absorption maxima (λmax) of this compound is presented below.

| Solvent | Dielectric Constant (ε) | Expected λmax for n-π* (nm) | Expected λmax for π-π* (nm) |

| Hexane | 1.88 | 450 | 320 |

| Dichloromethane | 8.93 | 440 | 328 |

| Acetonitrile | 37.5 | 435 | 335 |

| Methanol | 32.7 | 430 | 338 |

| Water | 80.1 | 425 | 345 |

Fluorescence and Phosphorescence Spectroscopy: Quantum Yields, Radiative Lifetimes, and Excited State Properties

While many azo compounds are known to be non-fluorescent or weakly fluorescent due to efficient non-radiative decay pathways from the excited state, the specific emissive properties of this compound would require experimental determination. Fluorescence spectroscopy would be employed to measure its emission spectrum, quantum yield (Φf), and radiative lifetime (τr). The quantum yield, a measure of the efficiency of the fluorescence process, is the ratio of photons emitted to photons absorbed.

Vibrational Spectroscopy: Infrared and Raman Modes for Structural Confirmation, Conformational Analysis, and Hydrogen Bonding

Infrared (IR) and Raman spectroscopy are powerful tools for the structural confirmation of this compound. Specific vibrational modes can be assigned to different functional groups within the molecule. For example, the N=N stretching vibration of the azo group typically appears in the region of 1400-1500 cm-1 in the IR and Raman spectra. The C-N stretching vibrations of the indoline ring and the C-H stretching and bending modes of the aromatic rings would also exhibit characteristic frequencies.

Conformational analysis can be performed by examining changes in the vibrational spectra under different conditions, such as temperature or solvent. Furthermore, these techniques are sensitive to intermolecular interactions like hydrogen bonding. If this compound were to participate in hydrogen bonding, shifts in the vibrational frequencies of the involved functional groups would be observed.

A table of expected characteristic vibrational frequencies for this compound is provided below.

| Vibrational Mode | Expected Frequency Range (cm-1) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch (N-CH3, indoline) | 2850-2960 |

| N=N Stretch (Azo) | 1400-1500 |

| Aromatic C=C Stretch | 1450-1600 |

| C-N Stretch (Indoline) | 1250-1350 |

| C-H Bending (Aromatic) | 690-900 |

Nuclear Magnetic Resonance Spectroscopy: Advanced Relaxation Studies, NOE, and Tautomeric Equilibria

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed molecular structure of this compound in solution. 1H and 13C NMR spectra would provide information on the chemical environment of each proton and carbon atom, respectively. The chemical shifts, coupling constants, and integration of the signals would allow for the assignment of the molecular skeleton.

Advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy would be crucial for determining the three-dimensional structure and conformation of the molecule by identifying protons that are close in space. Relaxation studies (T1 and T2 measurements) can provide insights into the molecular dynamics and intermolecular interactions.

Furthermore, NMR is a key technique for investigating the possibility of tautomeric equilibria. For instance, azo-hydrazone tautomerism can occur in some azo dyes. By analyzing the NMR spectra under various conditions (e.g., different solvents, temperatures), the presence and relative populations of different tautomers could be determined.

Mass Spectrometry: Fragmentation Patterns and High-Resolution Analysis for Molecular Identity and Purity

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum upon ionization provides valuable structural information. Characteristic fragments would be expected from the cleavage of the this compound molecule. For example, cleavage of the C-N bond between the phenyl group and the azo nitrogen, or fragmentation of the indoline ring, would produce specific ions that can be used to piece together the molecular structure. This analysis is also critical for assessing the purity of a sample.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

The definitive three-dimensional structure of this compound in the solid state can be determined by X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystal lattice.

Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as π-π stacking or other non-covalent interactions, that govern the packing of the molecules in the crystal. This information is invaluable for understanding the solid-state properties of the compound and for correlating the solid-state structure with its properties in solution.

Photophysical and Photochemical Dynamics of N Methyl 5 Phenylazoindoline

Mechanisms of Photoisomerization: Cis-Trans Equilibria, Kinetics, and Isosbestic Points

The photoisomerization of N-Methyl-5-phenylazoindoline, a member of the arylazoindole family, involves the reversible conversion between its thermally stable trans (E) and metastable cis (Z) isomers upon light irradiation. This process is fundamental to its function as a molecular photoswitch. The mechanism of isomerization, whether through rotation around the N=N double bond or an inversion mechanism at one of the nitrogen atoms, is a subject of detailed investigation. For phenylazoindoles, both rotation and inversion pathways have been considered, with the operative mechanism often influenced by factors such as substitution patterns and the surrounding environment. researchgate.net

The trans-isomer typically exhibits a strong π-π* absorption band, while the cis-isomer has a weaker, often red-shifted n-π* band. researchgate.net Irradiation at a wavelength corresponding to the π-π* transition of the trans-isomer populates the excited state, leading to the formation of the cis-isomer. Conversely, irradiation within the n-π* band of the cis-isomer can drive the reverse process, converting it back to the trans-form. acs.org The efficiency of this bidirectional switching is a key characteristic of these photoswitches. rsc.org

The kinetics of the thermal relaxation from the metastable cis-isomer back to the stable trans-isomer is a critical parameter. For N-methylated phenylazoindoles, the thermal isomerization rate can be dramatically altered by the position of the methyl group. acs.org For instance, methylation at the indole (B1671886) nitrogen (N1 position) can significantly extend the half-life of the cis-isomer, sometimes to days. acs.org This contrasts with other substitutions that can lead to lifetimes in the nanosecond range. acs.org This wide tunability of thermal lifetimes is a significant advantage for applications requiring specific relaxation speeds. researchgate.net

During the photoisomerization process, isosbestic points are typically observed in the absorption spectra. These are specific wavelengths where the molar absorptivity of the trans and cis isomers are equal. The presence of well-defined isosbestic points indicates a clean conversion between the two isomeric forms without significant side reactions or degradation. The monitoring of spectral changes at these points allows for the precise determination of the state of the cis-trans equilibrium.

The table below summarizes key photoisomerization parameters for related azoheteroarene photoswitches, illustrating the influence of molecular structure on their properties.

| Compound Family | Isomerization Mechanism | Typical cis-Isomer Half-life | Key Features |

| Phenylazoindoles | Rotation and/or Inversion | Nanoseconds to days | Highly tunable thermal stability based on substitution. researchgate.netacs.org |

| Phenylazopyrazoles | Inversion | Days to years | Often exhibit T-shaped cis-conformations leading to high thermal stability. acs.orgchemrxiv.org |

| Azobispyrazoles | Inversion | Hours to days | Bridging position of pyrazole (B372694) units significantly influences thermal half-life. chemrxiv.org |

| Azoquinolines | Rotation/Inversion | Hours | Bidirectional switching with modest thermal stability. rsc.org |

Solvatochromism and Thermochromism: Environmental Effects on Spectral Properties and Isomer Stability

The spectral properties and the stability of the isomers of this compound are significantly influenced by the surrounding environment, a phenomenon known as solvatochromism (solvent effects) and thermochromism (temperature effects).

Solvatochromism: The polarity of the solvent can affect the absorption maxima of both the trans and cis isomers. This is due to differential solvation of the ground and excited states of the molecule. In some arylazo dyes, a shift to longer wavelengths (bathochromic shift) is observed in more polar solvents. researchgate.net The stability of the isomers can also be solvent-dependent. For instance, the thermal lifetime of the cis-isomer of some phenylazoindoles can be fine-tuned by using solvent mixtures, such as dimethyl sulfoxide (B87167) and water. acs.org This control over isomer lifetime through solvent choice is crucial for tailoring the photoswitch for specific applications.

Thermochromism: Temperature can influence the equilibrium between the trans and cis isomers, as well as the rate of thermal back-isomerization. Generally, an increase in temperature accelerates the thermal decay of the metastable cis-isomer to the more stable trans-isomer. This temperature dependence of the thermal relaxation rate is a key characteristic of these photoswitches. The study of thermochromism provides insights into the energy barrier of the thermal isomerization process.

The environmental sensitivity of this compound's spectral properties is summarized below:

| Environmental Factor | Effect on Spectral Properties | Effect on Isomer Stability |

| Solvent Polarity | Shifts in absorption maxima (solvatochromism). researchgate.net | Can alter the thermal half-life of the cis-isomer. acs.org |

| Temperature | Can influence the position of absorption bands (thermochromism). | Affects the rate of thermal cis-to-trans isomerization. |

Excited State Deactivation Pathways: Internal Conversion, Intersystem Crossing, and Non-Radiative Processes

Upon photoexcitation, this compound molecules are promoted to an electronically excited state. The deactivation of this excited state can occur through several competing pathways, which ultimately determine the efficiency of photoisomerization and other photophysical processes.

Internal Conversion (IC): This is a non-radiative process where the molecule transitions from a higher electronic state to a lower one of the same spin multiplicity (e.g., S₂ to S₁ or S₁ to S₀). For many azobenzene (B91143) derivatives, after excitation to the S₂ (π-π) state, rapid internal conversion to the S₁ (n-π) state occurs. researchgate.net The isomerization process often proceeds from the S₁ state.

Intersystem Crossing (ISC): This process involves a transition between electronic states of different spin multiplicities, typically from a singlet excited state (S₁) to a triplet excited state (T₁). The involvement of a triplet state can be investigated through techniques like low-temperature phosphorescence. nih.gov The triplet state can provide an alternative pathway for isomerization or can lead to other photochemical reactions, such as the generation of singlet oxygen. nih.gov

Non-Radiative Deactivation: The primary non-radiative pathway for many photoswitches is the isomerization process itself, which occurs on the excited-state potential energy surface and leads back to the ground state of either the cis or trans isomer. The efficiency of this process is often dictated by the accessibility of conical intersections, which are points on the potential energy surface where the ground and excited states have the same energy, facilitating rapid non-radiative decay. researchgate.netrsc.org The decay from the excited state can be very rapid, occurring on picosecond or even sub-picosecond timescales. nih.gov

The deactivation pathways for a related system, 4-(indol-1-ylamino)benzonitrile, involve rapid decay from higher excited states (S₃, S₂) to the S₁ state, followed by relaxation to a charge-transfer minimum. rsc.org The final decay back to the ground state occurs from this S₁ minimum. rsc.org

A summary of the primary excited state deactivation pathways is presented below:

| Deactivation Pathway | Description | Significance for this compound |

| Internal Conversion | Non-radiative transition between states of the same spin multiplicity. | A key step in populating the reactive S₁ state after initial excitation. researchgate.net |

| Intersystem Crossing | Transition to a triplet state. | Can lead to phosphorescence and potentially influence photostability through triplet-state reactions. nih.gov |

| Photoisomerization | Geometric change from trans to cis or vice-versa on the excited state surface. | The primary desired photochemical event for a photoswitch. |

| Conical Intersections | Funnels for rapid non-radiative decay from the excited state to the ground state. | Dictate the efficiency and speed of the isomerization process. researchgate.netrsc.org |

Photostability and Degradation Mechanisms under Irradiation in Various Media

The long-term performance of molecular photoswitches like this compound depends on their photostability, which is the ability to withstand multiple cycles of photoisomerization without undergoing irreversible chemical changes. Degradation can occur through various mechanisms, especially under prolonged or high-intensity irradiation.

The medium in which the photoswitch is operated can significantly impact its photostability. For example, the presence of oxygen can lead to photo-oxidative degradation pathways. In some cases, irradiation in the presence of air can initiate crosslinking reactions initiated by oxidative species. iaea.org Conversely, some materials have shown the ability to self-heal after irradiation-induced degradation, particularly in the presence of oxygen. nih.gov

The mechanisms of degradation can involve various photochemical reactions from the excited state, other than the desired isomerization. These can include cyclization, fragmentation, or reaction with the solvent or other species present in the medium. For instance, in halide perovskites, proton irradiation can induce vacancies that lead to degradation, a process that can be reversed in the presence of oxygen. nih.gov In some semiconductor materials, gamma irradiation can create defects that act as trapping centers for charge carriers, leading to a degradation of their properties. karazin.ua

Strategies to improve photostability include the chemical modification of the photoswitch, such as the introduction of specific substituents, or by incorporating the molecule into a protective matrix. For example, grafting a stabilizer onto a polymer backbone can prevent its loss and improve radiation resistance. iaea.org

Factors influencing the photostability of this compound are outlined below:

| Factor | Influence on Photostability | Potential Degradation Mechanism |

| Irradiation Wavelength and Intensity | Higher intensity and shorter wavelengths can increase the rate of degradation. | Can lead to unwanted side reactions from higher excited states. |

| Presence of Oxygen | Can lead to photo-oxidation. | Formation of reactive oxygen species that attack the dye molecule. nih.gov |

| Solvent/Matrix | The chemical nature of the surrounding medium can influence degradation pathways. | Reactions with solvent molecules or impurities. |

| Number of Switching Cycles | Degradation can accumulate over many isomerization cycles. | Fatigue due to minor side reactions in each cycle. |

Influence of Acidochromism on Optical and Photochromic Properties

Acidochromism refers to the change in color and spectral properties of a compound in response to a change in pH. For molecules like this compound, which contain basic nitrogen atoms, protonation or deprotonation can significantly alter their electronic structure and, consequently, their optical and photochromic behavior.

The absorption and fluorescence properties of related compounds, such as 2-phenylbenzimidazole-5-sulfonic acid, are strongly dependent on pH. nih.gov Protonation of the nitrogen atoms in the azo group or the indoline (B122111) ring can lead to a shift in the absorption maxima. This is because protonation alters the electron-donating or -accepting properties of these groups, affecting the energy of the π-π* and n-π* transitions. The study of optical properties as a function of pH can reveal the different species present in solution and their respective pKa values. uobaghdad.edu.iq

The photochromic properties, including the kinetics of photoisomerization and the thermal stability of the isomers, can also be modulated by pH. Protonation can change the energy landscape of the ground and excited states, thereby affecting the efficiency of the E/Z isomerization and the rate of thermal relaxation. In some azo dyes, the presence of an acid-base equilibrium can be inferred from the influence of pH on their visible absorption spectra. researchgate.net For certain photoswitches, reversible pH modulation can be achieved through light, demonstrating a coupling between photochromism and acidochromism. acs.org

The effects of pH on the properties of this compound are summarized in the following table:

| Property | Influence of pH | Underlying Mechanism |

| Optical Properties | Changes in absorption and fluorescence spectra (Acidochromism). nih.gov | Protonation/deprotonation of nitrogen atoms alters the electronic structure and transition energies. |

| Photochromic Behavior | Modulation of photoisomerization efficiency and kinetics. | Changes in the potential energy surfaces of the ground and excited states upon protonation. |

| Isomer Stability | The thermal half-life of the cis-isomer can be pH-dependent. | Protonation can stabilize or destabilize the cis or trans isomers differently. |

Computational Chemistry and Theoretical Studies on N Methyl 5 Phenylazoindoline

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for calculating the electronic structure of molecules. By approximating the many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it ideal for studying the ground state properties of medium to large-sized molecules like N-Methyl-5-phenylazoindoline.

The table below presents typical optimized geometric parameters for the E and Z isomers of a related phenylazoindole system, calculated using a common DFT functional like B3LYP with a 6-31G(d) basis set. These values illustrate the significant structural changes that occur upon isomerization.

| Parameter | E-isomer | Z-isomer |

| N=N Bond Length (Å) | ~1.25 | ~1.26 |

| C-N Bond Length (Å) | ~1.42 | ~1.43 |

| C-N=N-C Dihedral Angle (°) | ~179.8 | ~5.2 |

| Note: Data are representative values for phenylazoindole systems and may vary slightly based on the specific computational method and basis set used. |

These geometric optimizations confirm that the E isomer possesses a more planar and energetically stable conformation, while the Z isomer adopts a more compact, sterically strained structure. The electronic structure calculations also provide insights into the distribution of electron density and the nature of the chemical bonds within the molecule.

Time-Dependent DFT (TD-DFT) for Excited State Energies and Absorption Spectra Prediction

To understand the photoswitching behavior of this compound, it is essential to characterize its excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose, as it can accurately predict the electronic transition energies and oscillator strengths that govern a molecule's absorption spectrum. nih.gov

TD-DFT calculations typically reveal two key electronic transitions for azo compounds:

A low-intensity n→π* transition, primarily involving the promotion of an electron from a non-bonding orbital on the nitrogen atoms to an anti-bonding π* orbital. This transition is typically observed at longer wavelengths (in the visible region) and is crucial for triggering the E to Z photoisomerization.

A high-intensity π→π* transition, which involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital of the conjugated system. This transition occurs at shorter wavelengths (in the UV region) and is responsible for the strong color of azo dyes.

The accuracy of TD-DFT predictions depends heavily on the choice of the exchange-correlation functional. nih.gov By simulating the electronic spectra, researchers can assign the absorption bands observed in experimental UV-Vis spectra to specific electronic transitions. For this compound, TD-DFT calculations performed with a polarizable continuum model (PCM) can also account for the influence of different solvents on the absorption maxima, a phenomenon known as solvatochromism. nih.gov

The following table compares typical experimental absorption maxima with values calculated by TD-DFT for related N-methyl-phenylazoindole systems.

| Isomer | Transition | Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) |

| E | π→π | ~370-390 | ~375 | > 0.8 |

| E | n→π | ~450-470 | ~460 | < 0.1 |

| Z | π→π | ~320-340 | ~330 | > 0.5 |

| Z | n→π | ~450-470 | ~460 | > 0.2 |

| Note: Values are representative and depend on the solvent and specific substituents. |

The good agreement between theoretical and experimental data validates the use of TD-DFT for understanding the photophysics of these molecular switches. rsc.org

Molecular Dynamics Simulations: Conformational Sampling, Solvent Interactions, and Photoisomerization Pathways

While DFT and TD-DFT provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.netnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and the pathways of chemical reactions. nih.govrsc.org

For this compound, MD simulations are particularly useful for:

Conformational Sampling: Exploring the potential energy surface to identify different stable and transient conformations of the molecule.

Solvent Interactions: Modeling the explicit interactions between the photoswitch and surrounding solvent molecules. This is crucial for understanding how the solvent environment affects the isomerization rate and mechanism. Simulations can reveal the formation of hydrogen bonds, solvent shells, and other non-covalent interactions that influence the molecule's behavior. rsc.orgmdpi.com

Photoisomerization Pathways: Although ground-state MD is typically used, specialized techniques like ab initio MD (AIMD) or surface-hopping simulations can model the molecule's trajectory after photoexcitation. These methods help to elucidate the exact mechanism of photoisomerization, which for azo compounds can occur via two primary pathways: inversion (semilinear pathway around one of the nitrogen atoms) or rotation (torsional motion around the N=N bond). Computational studies on related N-methyl-azoindoles have shown that N-methylation favors the inversion pathway for thermal Z→E isomerization, leading to significantly longer thermal half-lives compared to their N-H counterparts, which can utilize a faster, proton-transfer-mediated rotational pathway.

Quantum Chemical Analysis of Azo-Hydrazo Tautomerism and Isomerization Barriers

Azo dyes can often exist in equilibrium with their hydrazone tautomers, a phenomenon known as azo-hydrazo tautomerism. unifr.ch This equilibrium is highly sensitive to the molecular structure, solvent polarity, and pH. In many phenylazo compounds, the hydrazone form is stabilized by a strong intramolecular hydrogen bond.

For this compound, the methylation of the indole (B1671886) nitrogen prevents it from participating in the typical proton transfer that would lead to a hydrazone tautomer involving the indole ring. This structural feature simplifies the tautomeric landscape compared to N-H substituted azoindoles. However, the possibility of other tautomeric forms cannot be entirely excluded, and quantum chemical calculations are essential for determining their relative stabilities.

DFT calculations can be used to compute the relative energies of the azo and potential hydrazo tautomers. More importantly, these methods are used to calculate the energy barriers (activation energies) for the thermal Z to E isomerization. By locating the transition state structure on the potential energy surface, the energy difference between the Z isomer and the transition state can be determined. These calculated barriers are critical for predicting the thermal half-life of the metastable Z isomer. For N-methylated azoindoles, the calculated energy barrier for the inversion pathway is significantly higher than the rotation or proton-transfer-assisted pathways available to N-H analogues, explaining their enhanced thermal stability.

| Isomerization Pathway | Typical Calculated Barrier (kcal/mol) |

| Inversion (N-Methylated) | 20 - 25 |

| Rotation (N-Methylated) | > 25 |

| Proton-Transfer Assisted (N-H) | 10 - 15 |

| Note: Values are representative for phenylazoindole systems. |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to explain and predict chemical reactivity and electronic transitions based on the properties of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy, shape, and distribution of these orbitals provide insight into the molecule's nucleophilic and electrophilic character and are directly related to its photochemical properties. libretexts.orgyoutube.com

For this compound, FMO analysis reveals:

HOMO: This orbital is typically of π character, with significant electron density distributed across the phenyl and indole rings, as well as the azo bridge. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity).

LUMO: This orbital is generally a π* anti-bonding orbital, with a large concentration of electron density on the N=N azo group. The energy of the LUMO reflects the molecule's ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (ΔEH-L) is a critical parameter. A smaller gap generally corresponds to a longer wavelength for the lowest-energy π→π* electronic transition, making the molecule more colored and easier to excite. pku.edu.cn

DFT calculations provide precise energies for these orbitals. Reactivity indices such as chemical potential, hardness, and electrophilicity can also be derived from the HOMO and LUMO energies, offering a quantitative measure of the molecule's reactivity.

| Molecular Orbital | Energy (eV) - E isomer | Energy (eV) - Z isomer |

| HOMO | ~ -6.0 | ~ -5.9 |

| LUMO | ~ -2.5 | ~ -2.6 |

| HOMO-LUMO Gap | ~ 3.5 | ~ 3.3 |

| Note: These are typical energy values obtained from DFT calculations and can vary with the functional and basis set. |

QM/MM Approaches for Environmental and Intermolecular Effects on Photodynamics

To accurately model the behavior of this compound in a realistic chemical environment, such as in solution or embedded in a polymer matrix, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. researchgate.netsemanticscholar.org These approaches combine the accuracy of quantum mechanics for the chemically active region with the efficiency of classical molecular mechanics for the surrounding environment. researchgate.net

In a QM/MM simulation of this compound:

QM Region: The photoswitch molecule itself is treated with a high-level quantum method (like DFT or TD-DFT) to accurately describe its electronic structure, bond breaking/formation, and excited states.

MM Region: The thousands of surrounding solvent molecules or matrix atoms are treated using a classical force field.

This multiscale approach allows for the study of how specific intermolecular interactions (e.g., hydrogen bonding, π-stacking, electrostatic interactions) and bulk environmental properties (e.g., polarity, viscosity) affect the photodynamics. QM/MM simulations can provide detailed insights into how the environment modulates the energy levels of the ground and excited states, influences the isomerization quantum yield, and alters the energy barriers of the thermal relaxation pathways, bridging the gap between theoretical calculations on an isolated molecule and its real-world performance.

Derivatization and Structural Modification Strategies for N Methyl 5 Phenylazoindoline Analogues

Introduction of Substituents on the Phenyl Ring: Electronic and Steric Effects on Properties

The introduction of substituents onto the phenyl ring of N-Methyl-5-phenylazoindoline analogues is a well-established strategy to modulate their electronic and, consequently, their spectral properties. The nature and position of these substituents can induce significant shifts in the absorption maxima (λmax) of the molecule, a phenomenon primarily governed by the substituent's ability to donate or withdraw electron density.

Electron-donating groups (EDGs), such as methoxy (-OCH3) and methyl (-CH3), generally cause a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) and cyano (-CN) tend to induce a hypsochromic shift (a shift to shorter wavelengths), although the effect can be more complex and dependent on the specific molecular context. For instance, in a study on 3-arylazoindoles, a p-nitro substituent led to a red-shift of the π-π* transition, indicative of an increased polar character in the molecule. scispace.comacs.orgnih.govrug.nl

The position of the substituent also plays a critical role. Ortho-substituents, regardless of their electronic nature, can introduce steric hindrance that may disrupt the planarity of the molecule. This can, in turn, affect the extent of π-conjugation and influence the absorption spectrum. For example, ortho-bromo, ortho-hydroxy, and ortho-fluoro substituents on 3-phenylazoindoles have been observed to cause red-shifts in the main transition bands. scispace.comacs.org

The following table summarizes the general effects of various substituents on the phenyl ring of arylazoindole systems:

| Substituent Group | Position | Electronic Effect | General Impact on λmax |

| -NO2 | para | Strong Electron-Withdrawing | Bathochromic Shift scispace.comacs.org |

| -OH | para | Electron-Donating | Bathochromic Shift scispace.comacs.org |

| -Br | ortho | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Bathochromic Shift scispace.comacs.org |

| -F | ortho | Strong Electron-Withdrawing (Inductive) | Bathochromic Shift scispace.comacs.org |

| -CF3 | meta (di-substituted) | Strong Electron-Withdrawing | Bathochromic Shift scispace.comacs.org |

| Pentafluorophenyl | - | Strong Electron-Withdrawing | Minimal Change scispace.comacs.org |

These substituent-induced changes are fundamental to the design of this compound derivatives with tailored colors and photophysical responses.

Modification of the Indoline (B122111) Moiety: Impact on Photophysical and Photochemical Behavior

Modifications to the indoline moiety of this compound can profoundly influence its photophysical and photochemical behavior. The indoline nitrogen, being part of the heterocyclic system, plays a crucial role in the electronic structure of the azo dye. The N-methyl group itself is a modification that differentiates it from unsubstituted indolines, impacting its solubility and electronic properties.

Further alterations to the indoline ring, such as the introduction of additional substituents or its fusion with other ring systems, can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These changes directly affect the absorption and emission properties of the molecule. While specific studies on this compound are limited, general principles from indole (B1671886) chemistry suggest that such modifications would tune the molecule's color and fluorescence characteristics.

The photochemical behavior, particularly the E/Z isomerization that is characteristic of azo compounds, is also sensitive to modifications of the indoline part. The rate of thermal Z-to-E isomerization and the quantum yields of the photoisomerization process can be tuned by altering the electronic and steric environment around the azo bridge. A detailed spectroscopic and computational study on 3-phenylazoindoles has shown that substitution on the indole ring can influence the thermal Z-to-E isomerization process. scispace.comacs.orgnih.govrug.nl

Synthesis of Polymeric and Supramolecular Architectures Incorporating this compound Units

The incorporation of this compound units into polymeric and supramolecular structures opens avenues for the development of advanced functional materials. The azoindoline scaffold possesses sites amenable to polymerization and non-covalent interactions, making it a versatile building block.

Polymeric Architectures: this compound can be functionalized with polymerizable groups, such as vinyl or acrylic moieties, on either the phenyl or indoline ring. Subsequent polymerization can lead to polymers with photoresponsive backbones or side chains. These materials could find applications in areas like optical data storage, photo-switchable surfaces, and light-controlled drug delivery systems. While specific examples with this exact molecule are not prevalent, the synthesis of polymer complexes with other functional organic molecules is a well-established field. nih.gov

Supramolecular Architectures: The this compound structure contains several features that can drive supramolecular assembly, including the aromatic rings capable of π-π stacking and the nitrogen atoms that can participate in hydrogen bonding or coordination with metal ions. mdpi.com The formation of well-ordered assemblies can lead to materials with unique optical and electronic properties. The field of supramolecular chemistry has demonstrated the creation of complex nanostructures from various organic building blocks, and the principles can be extended to azoindoline derivatives. rsc.orgresearchgate.net For instance, the self-assembly of melamine and its derivatives into nano- and micro-scaled architectures through hydrogen bonding is a testament to the power of non-covalent interactions in creating functional materials. rsc.orgresearchgate.net

Development of Chiral this compound Derivatives and Their Optical Activity

The introduction of chirality into the this compound structure can lead to materials with interesting optical properties, such as chiroptical switching. Chirality can be introduced in several ways:

Chiral Substituents: Attaching a chiral moiety to either the phenyl ring or the indoline nucleus.

Atropisomerism: Creating steric hindrance around the N-aryl bond of the indoline, leading to restricted rotation and the existence of stable, non-superimposable atropisomers. The construction of an N-C chiral axis in N-aryl indole derivatives is a known strategy. nih.gov

Chiral Indoline Ring: Synthesizing the indoline ring from a chiral precursor, resulting in a stereocenter within the heterocyclic framework. The synthesis of chiral indolines is a topic of significant research interest. researchgate.netnih.govacs.org

The resulting chiral this compound derivatives would be expected to exhibit optical activity, which can be measured by techniques such as circular dichroism (CD) spectroscopy. The photoisomerization of the azo group in a chiral environment could lead to changes in the CD spectrum, making these compounds candidates for chiroptical switches. While specific examples of chiral this compound are not readily found in the literature, the synthesis of new chiral azole compounds and the separation of their enantiomers is an active area of research. mdpi.com

Structure-Property Relationship Studies in this compound and its Derivatives

The relationship between the molecular structure of this compound and its derivatives and their resulting properties is a cornerstone of their rational design for specific applications. As discussed in the preceding sections, minor changes in the molecular architecture can have profound effects on the compound's characteristics.

Systematic studies on analogous systems, such as 3-arylazoindoles, have provided valuable insights into these relationships. scispace.comacs.orgnih.govrug.nl For example, a detailed investigation into the influence of substituents on 3-phenylazoindoles has helped to establish a general structure-property relationship guideline for this class of photoswitches. scispace.comnih.govrug.nl These studies typically involve a combination of experimental techniques (UV-Vis, NMR, etc.) and computational modeling to understand how electronic and steric factors influence the absorption properties and isomerization behavior.

The general principles of structure-property relationships in dyes are also applicable. researchgate.net For instance, the hydrophobicity of a dye molecule can influence its performance in dyeing applications, affecting properties like wash fastness and light fastness. researchgate.net Similarly, the energy levels of the frontier molecular orbitals (HOMO and LUMO) are correlated with the dye's redox properties and its stability towards photochemical degradation. researchgate.net

A comprehensive understanding of these structure-property relationships is crucial for the targeted synthesis of this compound derivatives with optimized performance for applications ranging from textile dyeing to molecular electronics.

Advanced Applications of N Methyl 5 Phenylazoindoline in Materials Science and Analytical Chemistry

Photochromic Materials and Optical Data Storage Applications

The defining characteristic of azo compounds, including phenylazoindolines, is their ability to undergo reversible photoisomerization. This process involves a structural change between two isomers, a thermally stable trans (E) form and a metastable cis (Z) form, upon exposure to light of specific wavelengths. This transformation leads to significant changes in the molecule's geometry, dipole moment, and, most importantly, its absorption spectrum, making these materials prime candidates for photochromic applications and optical data storage.

The isomerization process in azoheteroarenes—where a phenyl ring of azobenzene (B91143) is replaced by a heterocycle like indoline (B122111)—is a well-documented phenomenon. wikipedia.org Irradiation with UV or near-UV light typically triggers the π-π* transition, converting the trans isomer to the cis isomer. The reverse process, from cis back to trans, can be initiated by irradiation with visible light (corresponding to the n-π* transition) or can occur thermally.

This reversible switching between two distinct states forms the basis of optical data storage. Information can be "written" by using one wavelength of light to induce the trans-to-cis isomerization in a specific area of a material (a "bit") and can be "erased" by using another wavelength or heat to revert it to the trans state. The state of the bit can be "read" by probing its absorbance at a specific wavelength. The incorporation of such dyes into polymer matrices can lead to robust thin films for these applications.

Table 1: Representative Photochromic Properties of Azo-Heterocyclic Polymers Data below is for illustrative purposes, based on analogous poly[N-vinyl-2-(phenylazo)imidazole] derivatives, highlighting the typical changes observed in such systems.

| Property | Value | Condition |

| Absorption Max (trans) | ~362–376 nm | Before Illumination |

| Absorption Max (cis) | Shifted to shorter wavelengths | After Illumination (e.g., 395 nm) |

| Change in Refractive Index (Δn) | 0.010 to 0.014 | During illumination/relaxation cycles |

| Isomerization Direction | trans → cis | Light-induced (e.g., 395 nm) |

| Isomerization Direction | cis → trans | Thermal relaxation or visible light |

Chemosensors and Biosensors for Ion and Molecular Detection (Mechanistic Focus)

The electron distribution along the azo-indole conjugated system is sensitive to its chemical environment. The nitrogen atoms of the azo group and potentially the indole (B1671886) nitrogen can act as binding sites for various analytes. This interaction perturbs the electronic structure of the chromophore, leading to a detectable signal, most often a change in color (colorimetric sensing) or fluorescence (fluorometric sensing).

Azo dyes are widely employed as chromogenic chemosensors for the detection of metal ions. nanobioletters.com The sensing mechanism relies on the coordination of metal ions with the electron-donating atoms in the dye molecule. For a compound like N-Methyl-5-phenylazoindoline, the lone pair electrons on the azo nitrogen atoms are the primary binding sites.

Upon chelation with a metal ion (e.g., Fe²⁺, Cu²⁺, Ni²⁺), a new, extended π-conjugated system is formed between the ligand and the metal. nanobioletters.com This coordination alters the energy levels of the molecule's frontier orbitals (HOMO and LUMO). The result is often a significant bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength (λmax) of the UV-Visible spectrum, which is perceived as a distinct color change. This allows for "naked-eye" detection. nanobioletters.com

In some cases, the mechanism involves fluorescence quenching or enhancement. For instance, an azo compound derived from thiazolo[3,2-a] indole demonstrated high selectivity for Fe²⁺ and Cu²⁺ ions via a "turn-off" fluorescence mechanism, with detection limits in the sub-micromolar range. researchgate.net This quenching can be caused by processes like photoinduced electron transfer (PET) from the excited sensor to the metal ion or energy transfer. doi.org

Table 2: Examples of Metal Ion Sensing by Azo-Based Chemosensors

| Sensor Type | Target Ion(s) | Sensing Mechanism | Observable Change | Detection Limit |

| Thiazolo[3,2-a] indole azo derivative | Fe²⁺, Cu²⁺ | Fluorescence Turn-Off | Quenching of fluorescence | 0.09 µM (Fe²⁺), 0.14 µM (Cu²⁺) researchgate.net |

| 4-(2-pyridylazo)-resorcinol (PAR) | Cu²⁺, Fe³⁺, etc. | Colorimetric | Yellow to purple/orange nih.gov | 40 ppb (Cu²⁺) nih.gov |

| Isoindoline-1,3-dione derivative | Fe³⁺, Ru³⁺ | Fluorescence Quenching / Colorimetric | Red shift in absorption doi.org | 0.65 µM (Fe³⁺), 0.26 µM (Ru³⁺) doi.org |

While direct anion sensing by simple azo dyes is less common than cation sensing, functionalized derivatives can be designed for this purpose. Anion recognition typically requires the incorporation of a specific binding moiety, such as hydrogen-bond donors (e.g., ureas, thioureas) or Lewis acidic centers, into the sensor structure.

A powerful strategy for detecting anions is the use of sensor arrays for pattern-based recognition. nih.gov In this approach, a library of cross-reactive sensors is exposed to an analyte. Each sensor in the array responds to a given anion to a different degree, generating a unique "fingerprint" or pattern of colorimetric or fluorometric changes. This pattern can be analyzed to identify and quantify the anion, even in complex mixtures. By synthesizing a series of phenylazoindoline derivatives with varied substituents, one could create such an array for discriminating between different environmentally or biologically important anions like cyanide, arsenate, or phosphate. nih.gov

The azo group is a classic pH-responsive functional group. The color of azo dyes is often highly dependent on the pH of the solution, making them excellent acid-base indicators. saudijournals.com This pH sensitivity arises from the protonation or deprotonation of the azo group or other acidic/basic sites on the molecule.

In an acidic medium, one of the nitrogen atoms of the azo bridge can become protonated. This event alters the electronic conjugation of the molecule, typically causing a pronounced shift in its absorption spectrum and a visible color change. For example, the well-known indicator Methyl Orange changes from yellow in basic/neutral solution to red in acidic solution. saudijournals.com this compound, with its azo linkage and basic nitrogen atoms, would be expected to exhibit similar pH-indicating properties. The precise pH range of its color transition would be determined by the pKa of the conjugate acid of the molecule. Such materials can be incorporated into polymer films or test strips for reusable pH sensors.

The indole ring is a crucial structural motif in many biological molecules, including the amino acid tryptophan. This inherent biological relevance opens pathways for developing phenylazoindoline-based analytical tools for biomolecules. While research often focuses on creating biosensors for indole derivatives nih.gov, the principle can be reversed.

By functionalizing the phenyl or indoline ring of this compound with specific recognition elements (e.g., antibodies, aptamers, or specific chemical receptors), sensors that target proteins, nucleic acids, or other biomolecules could be developed. The binding event between the target biomolecule and the functionalized dye would cause a steric or electronic perturbation of the azo chromophore, resulting in a measurable optical signal. This strategy allows for the design of colorimetric or fluorescent assays for various diagnostic or research applications.

Organic Photovoltaics and Light-Emitting Diodes: Role as Active Layer Components and Sensitizers

The application of organic dyes in optoelectronic devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) is an area of intense research. The performance of these devices hinges on the electronic properties of the materials used in the active layer. rsc.orgrsc.org

For a molecule to be effective in an OPV, it must have strong absorption in the solar spectrum and appropriate HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels to facilitate charge separation (exciton dissociation) at a donor-acceptor interface. rsc.org The extended π-conjugation in this compound suggests it would be a strong absorber of visible light. Depending on the energy levels of its frontier orbitals, it could potentially function as either an electron donor (p-type material) or an electron acceptor (n-type material) when blended with a suitable partner material in a bulk heterojunction solar cell. researchgate.net

In OLEDs, materials are needed that can efficiently accept and transport charge carriers (holes and electrons) and then undergo radiative recombination to emit light. The color of the emitted light is determined by the energy gap of the emissive material. While many azo compounds are known to be poor emitters due to rapid non-radiative decay pathways after excitation, molecular engineering—such as rigidifying the structure or incorporating it into specific host materials—can sometimes enhance fluorescence. Therefore, derivatives of phenylazoindoline could be investigated as potential emitters or as sensitizers in OLEDs, where they absorb energy and transfer it to a more efficient emitter. mdpi.comresearchgate.net

Non-Linear Optics (NLO) Materials: Second Harmonic Generation and Related Phenomena

Non-linear optics (NLO) is a field of study concerning the interaction of intense light with matter, leading to a variety of phenomena not observed at lower light intensities, such as second harmonic generation (SHG). nih.gov In SHG, two photons of the same frequency interact with a non-linear material and are converted into a single photon with exactly twice the frequency (and half the wavelength). nih.gov This process is critical for applications like frequency doubling in lasers, for instance, to create green lasers from infrared sources. nih.gov

Materials for SHG must lack a center of inversion symmetry. nih.gov Organic chromophores, particularly those with a donor-π-acceptor (D-π-A) architecture, are of significant interest for NLO applications. acs.org In these molecules, an electron-donating group and an electron-accepting group are connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT) upon excitation, leading to large second-order optical nonlinearities. acs.orgbeilstein-journals.org

This compound fits this molecular profile. The N-methylindoline group can act as an electron donor, while the phenylazo moiety functions as the π-bridge and can be substituted with acceptor groups. Azo dyes, as a class, are well-recognized for their NLO properties. acs.orgresearchgate.net The delocalized π-electrons of the -N=N- group are readily polarizable by a strong electric field from a laser, which is a prerequisite for NLO activity. researchgate.net Research on various azo dyes has demonstrated significant second-order nonlinearity, with the strength of the effect being tunable by modifying the donor and acceptor groups. beilstein-journals.orgnih.gov While specific NLO data for this compound is not extensively documented, its properties can be inferred from studies on analogous azo dye systems. For example, films of poly(methylmethacrylate) (B3431434) doped with newly synthesized azo dyes have shown large second-order nonlinearity (d₃₃ > 30 pm/V). nih.gov

Table 1: Comparative Second-Order NLO Properties of Various Materials This table presents data for representative NLO materials to provide context for the potential performance of azo-dye-based systems.

| Material | Type | Second-Harmonic Coefficient (d) (pm/V) | Wavelength (nm) |

|---|---|---|---|

| KDP (Potassium Dihydrogen Phosphate) | Inorganic Crystal | d₃₆ ≈ 0.39 | 1064 |

| β-Barium Borate (BBO) | Inorganic Crystal | d₂₂ ≈ 2.2 | 1064 |

| Azo-dye doped Polymer | Organic Polymer Film | d₃₃ > 30 | - |

| trans-4′-(dimethylamino)-N-methyl-4-stilbazolium tosylate (DAST) | Organic Crystal | d₁₁₁ = 210 ± 55 | 1907 |

The data indicates that organic materials, particularly those based on optimized chromophores like azo dyes, can exhibit NLO coefficients that are orders of magnitude larger than traditional inorganic crystals, highlighting the potential of this compound as a building block for advanced NLO materials. nih.gov

Molecular Switches and Actuators in Advanced Molecular Machines

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light, heat, or a chemical signal. nih.gov This capability makes them fundamental components for the development of molecular machines—nanoscale devices designed to perform specific tasks. nih.gov

Azo compounds, including this compound, are archetypal photoswitches. The central N=N double bond can exist in two geometric isomers: a thermally stable trans form and a metastable cis form. Irradiation with light of a specific wavelength (typically UV or blue light) can induce a trans-to-cis isomerization, causing a significant change in the molecule's shape from a linear, planar geometry to a bent, three-dimensional one. This process can be reversed by irradiating with a different wavelength of light (often visible light) or by thermal relaxation.

This light-induced structural change can be harnessed to create molecular-level motion, making these compounds function as actuators. When incorporated into larger systems like polymers or liquid crystals, the collective switching of many molecules can generate macroscopic effects, such as contraction, expansion, or changes in optical properties.

A significant challenge in the field is designing switches with ideal performance characteristics: quantitative (100%) switching between states and long thermal half-lives for the metastable state to prevent spontaneous reversal. Research into azoheteroarenes, where one of the phenyl rings of azobenzene is replaced by a heterocycle, has yielded significant improvements. researchgate.netnih.gov For example, arylazopyrazoles, which are structurally analogous to this compound, exhibit nearly quantitative photoisomerization and exceptionally long thermal half-lives for the Z (or cis) isomer.

Table 2: Photoswitching Properties of Selected Azoheteroarenes Data from closely related arylazopyrazole systems, demonstrating the high performance achievable with this class of photoswitches.

| Compound | Irradiation Wavelength (E→Z) | Z-isomer at PSSa | Irradiation Wavelength (Z→E) | E-isomer at PSSa | Thermal Half-life (t1/2) of Z-isomer |

|---|---|---|---|---|---|

| Arylazopyrazole 1 | 355 nm | >98% | 532 nm | 70% | ~1000 days |

| Arylazopyrazole 2 | 365 nm | >98% | 532 nm | 98% | 10 days |

| 1-methyl-5-phenylazoimidazole | 365 nm | 98% | 455 nm | 55% | 22 days |

a PSS (Photostationary State) indicates the percentage of the specified isomer achieved upon irradiation at that wavelength until no further change is observed. nih.gov

The impressive performance of these related azoheteroarenes strongly suggests that this compound would also function as a high-performance molecular switch, making it a prime candidate for integration into advanced molecular machines and smart materials. nih.gov

Probe Applications in Mechanistic Chemical Biology Studies (e.g., protein binding mechanisms in vitro)

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to elucidate their function or to modulate their activity. The primary goal of using a chemical probe is to link the modulation of a molecular target to its biological consequences.

While this compound itself is not yet widely reported as a chemical probe in the literature, its structural class—indoline derivatives—has proven valuable for this purpose. For example, a complex indoline-containing organoantimony compound, Sb-Phenyl-N-methyl-5,6,7,12-tetrahydrodibenz[c,f] nih.govazastibocine (PMTAS), has been identified as a molecular probe to study the synthesis of the perlecan (B1176706) core protein in vascular endothelial cells. The use of PMTAS demonstrates that molecules with an N-methylated heterocyclic core can be developed into useful tools for investigating complex biological mechanisms like protein synthesis and regulation.

The structure of this compound possesses features that could be exploited for probe development. The phenylazoindoline scaffold could serve as a recognition element, binding within pockets on a protein surface. The azo group, being a chromophore, allows for easy detection and quantification using UV-Vis spectroscopy, which is a common technique in protein binding assays. Furthermore, the photoswitchable nature of the azo bond offers the tantalizing possibility of developing photopharmacological probes, where the binding affinity or activity of the probe could be turned on or off with light. This would allow for precise spatiotemporal control over protein function in in vitro systems, a powerful tool for mechanistic studies.

The general approach for studying protein-ligand interactions often involves techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or spectroscopic methods like fluorescence polarization and NMR. A probe based on this compound could potentially be used in these assays to discover or characterize protein binding partners, leveraging the change in its spectroscopic signature upon binding.

Interactions with Host Systems and Supramolecular Assemblies

Inclusion Complexes with Macrocyclic Host Molecules (e.g., Cyclodextrins)

The formation of inclusion complexes with macrocyclic hosts like cyclodextrins is a common strategy to modify the physicochemical properties of guest molecules, such as enhancing their solubility or stability. nih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them suitable for encapsulating nonpolar or poorly water-soluble molecules. acs.org

Given the structure of N-Methyl-5-phenylazoindoline, which includes a hydrophobic phenylazo group, it is highly probable that it can form inclusion complexes with cyclodextrins. The phenylazo moiety would likely be the primary guest component to be encapsulated within the cyclodextrin (B1172386) cavity. The stability and stoichiometry of such a complex would depend on the size of the cyclodextrin cavity. For instance, β-cyclodextrin, with its intermediate cavity size, is often suitable for encapsulating phenyl-containing compounds. vedantu.com

A hypothetical study on the complexation of this compound with β-cyclodextrin could yield data similar to that observed for other guest molecules with comparable structural features, such as phenylpropanoids. nih.gov The formation of a 1:1 inclusion complex is a common observation in these systems. nih.gov

Below is a hypothetical data table illustrating the potential complexation parameters of this compound with different cyclodextrins, based on typical values for similar guest molecules.

Table 1: Hypothetical Complexation Parameters of this compound with Cyclodextrins

| Cyclodextrin Type | Stoichiometry (Host:Guest) | Hypothetical Formation Constant (K_f) (M⁻¹) |

|---|---|---|

| α-Cyclodextrin | 1:1 | 150 |

| β-Cyclodextrin | 1:1 | 800 |

Note: The data in this table is illustrative and based on the complexation behavior of structurally related compounds. Experimental verification is required.

Host-Guest Chemistry and Recognition Mechanisms

The interaction between a host and a guest molecule in supramolecular chemistry is governed by a variety of non-covalent interactions, including hydrophobic interactions, van der Waals forces, hydrogen bonding, and π-π stacking. Current time information in Bangalore, IN. In the case of this compound and a cyclodextrin host, the primary driving force for complexation would likely be the hydrophobic effect, where the nonpolar phenylazo group is driven out of the aqueous environment and into the hydrophobic cavity of the cyclodextrin.

The specific orientation of the guest molecule within the host cavity is determined by the need to maximize favorable interactions. For this compound, the phenylazo portion would be expected to be included within the cyclodextrin cavity, while the more polar N-methyl-indoline part might be positioned near the hydrophilic rim of the cyclodextrin.

Molecular modeling studies on analogous systems, such as phenylpropanoids with cyclodextrins, have been used to elucidate the geometry of inclusion and the energetics of complexation. nih.gov Similar computational approaches could provide valuable insights into the recognition mechanism between this compound and various host molecules. Furthermore, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and UV-visible spectroscopy are instrumental in confirming the formation of inclusion complexes and determining their binding constants. vedantu.comnih.gov

Self-Assembly Processes and Nanostructure Formation

The presence of the phenylazo group in this compound suggests a potential for self-assembly into ordered nanostructures. Azobenzene (B91143) and its derivatives are well-known for their ability to form aggregates, such as H- and J-aggregates, driven by π-π stacking interactions between the aromatic rings. nih.govrsc.org This self-assembly can lead to the formation of various nanostructures, including vesicles, micelles, and nanofibers. nih.gov

The self-assembly of azo-containing compounds is often influenced by external stimuli, particularly light. The azobenzene group can undergo reversible trans-cis isomerization upon irradiation with specific wavelengths of light. mdpi.com This photo-switching capability can be harnessed to control the assembly and disassembly of nanostructures, making such molecules interesting for applications in areas like controlled release systems. nih.gov

For this compound, it is conceivable that under specific conditions (e.g., in a particular solvent or at a certain concentration), the molecules could self-assemble through π-π stacking of the phenylazo moieties. The indoline (B122111) part of the molecule could also play a role in directing the assembly process. Research on other azo-containing phospholipids (B1166683) has shown that even without long alkyl chains, these molecules can self-assemble into bilayered structures in water. nih.govrsc.org

The following table outlines the potential driving forces and resulting nanostructures for the self-assembly of this compound, based on the behavior of similar azo compounds.

Table 2: Hypothetical Self-Assembly of this compound

| Driving Force | Potential Nanostructure | Trigger for Assembly/Disassembly |

|---|---|---|

| π-π Stacking | H-aggregates, J-aggregates | Concentration, Solvent |

| Hydrophobic Interactions | Micelles, Vesicles | Solvent Polarity |

Note: This table presents plausible self-assembly behaviors for this compound based on principles from related azo compounds. Further experimental investigation is necessary to confirm these possibilities.

Methodological Considerations and Challenges in N Methyl 5 Phenylazoindoline Research

Challenges in Reproducibility and Standardization of Synthetic Protocols

Furthermore, the purification of azo dyes can be problematic. Many are intensely colored, making it difficult to visually assess purity. The fine, powdered nature of some azo dyes can also lead to difficulties during filtration, as the small particles can clog filter paper and slow down the process considerably. youtube.com For N-Methyl-5-phenylazoindoline, the presence of the indoline (B122111) moiety can introduce additional complexities, potentially influencing the reactivity of the azo group or leading to alternative reaction pathways that are not observed in simpler azobenzene (B91143) systems. The lack of extensive studies on the synthesis of this specific molecule means that researchers often have to adapt and optimize general azo dye synthesis protocols, a process that can be time-consuming and fraught with trial and error. rsc.org The development of solvent-free mechanochemical synthesis methods offers a potential avenue to improve efficiency and simplify purification, but these techniques are not yet universally adopted. rsc.org

Limitations of Current Spectroscopic Techniques for Ultrafast Dynamics and Complex Systems

Understanding the photoisomerization dynamics of this compound, which lies at the heart of its potential applications as a molecular switch, requires sophisticated spectroscopic techniques capable of probing events on femtosecond to picosecond timescales. Transient absorption spectroscopy (TAS) is a powerful tool for this purpose; however, its application to azobenzene derivatives is not without its limitations. nih.govresearchgate.net

One of the primary challenges is the often-weak and spectrally broad transient signals, which can make unambiguous assignment of excited states and reaction intermediates difficult. nih.gov The interpretation of TAS data is further complicated by the fact that multiple electronic states (e.g., nπ* and ππ* states) can be close in energy and may have overlapping spectral features. acs.orgnih.gov The specific substitution pattern in this compound, with its electron-donating N-methylindoline group and the phenylazo moiety, creates a "push-pull" system. Such systems are known to exhibit complex excited-state dynamics, where the relative energies of the nπ* and ππ* states are finely tuned, influencing the photoisomerization quantum yield and pathway. acs.orgnih.gov

Moreover, the surrounding environment, such as the solvent or a polymer matrix, can significantly alter the excited-state dynamics. nih.gov Isolating the intrinsic photophysics of the molecule from these external influences is a significant challenge. While advanced techniques like ultrafast transient absorption-spectroelectrochemistry (TA-SEC) are being developed to study reactive intermediates, their application to a broad range of systems, including this compound, is still emerging. researchgate.net The inherent difficulty in deconvoluting complex transient spectra and the influence of the local environment represent significant hurdles in fully elucidating the ultrafast dynamics of this promising molecular switch.

Computational Model Refinements and Accuracy Limitations for Excited States

Computational modeling, particularly using Time-Dependent Density Functional Theory (TD-DFT), has become an indispensable tool for predicting the electronic and photophysical properties of molecules like this compound. However, the accuracy of these methods for describing the excited states of azobenzene derivatives is a well-documented challenge. epa.govnih.gov

A significant limitation of many standard DFT functionals is their inability to accurately describe the multiconfigurational character of certain excited states and the conical intersections that govern the isomerization process. nih.gov This can lead to inaccurate predictions of absorption spectra, excited-state lifetimes, and isomerization pathways. For instance, while TD-DFT can provide a qualitative picture, achieving quantitative agreement with experimental data often requires more computationally expensive and complex methods like Complete Active Space Second-order Perturbation Theory (CASPT2). acs.org The choice of the functional and basis set in DFT calculations is also critical, and there is no single combination that performs universally well for all azobenzene derivatives. nih.gov